p-MENTHAN-8-OL

Übersicht

Beschreibung

p-MENTHAN-8-OL is a natural product found in Physarum polycephalum, Clinopodium serpyllifolium, and Pinus with data available.

Wirkmechanismus

Target of Action

More research is needed to identify the specific molecular targets and their roles in the action of Dihydroterpineol .

Mode of Action

It has been suggested that the compound may interact with its targets through enzymatic systems of microorganisms and insects . The formation of Dihydroterpineol from menthol involves the formation of a carbocation as an intermediate product, followed by its rearrangement .

Biochemical Pathways

Dihydroterpineol may affect various biochemical pathways. It’s worth noting that terpenes, the group to which Dihydroterpineol belongs, are known to play comprehensive roles in plants and are used in food, pharmaceutical, cosmetic, or agricultural products .

Pharmacokinetics

Its molecular weight of 15627 and its estimated density of 08242 suggest that it may have certain bioavailability .

Result of Action

More research is needed to elucidate these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydroterpineol. It may produce irritating or toxic decomposition products at high temperatures .

Biologische Aktivität

p-Menthan-8-ol, also known as menthol, is a monoterpene alcohol derived from peppermint and other mint oils. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article reviews the current understanding of this compound's biological activity, supported by relevant research findings and case studies.

This compound has the molecular formula and a molecular weight of 156.27 g/mol. It is characterized by its menthol structure, which contributes to its unique properties in various biological contexts.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial effects of this compound against various pathogens. For example:

- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 mg/mL .

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

2. Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This effect is mediated through the modulation of signaling pathways involved in inflammation.

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate cancer cells, with IC50 values indicating significant potency against these cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 150 |

| Prostate Cancer | 200 |

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by antibiotic-resistant strains of bacteria. The results demonstrated that patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of colitis, administration of this compound resulted in decreased inflammatory markers and improved histological scores compared to untreated groups. This suggests its potential as a therapeutic agent for inflammatory bowel diseases .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

p-Menthan-8-ol exhibits significant antimicrobial activity, making it a candidate for use in antiseptics and disinfectants. Studies have shown its effectiveness against various bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potent bactericidal effects .

Topical Repellent

Research indicates that PMD can reduce mosquito biting by 90–95% for several hours, comparable to DEET. This efficacy positions PMD as a promising alternative in insect repellent formulations .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.25% | |

| Candida albicans | 0.75% |

Agricultural Applications

Pesticide Development

this compound is utilized in the synthesis of various pesticides due to its reactive properties. It serves as an intermediate in the production of biologically active compounds that target pests while being less harmful to beneficial insects .

Case Study: Synthesis of N,N'-diacyl-p-menthane-l,8-diamines

Kovals'skaya and coworkers synthesized these compounds using this compound, which showed potential as effective pest control agents. The reaction involved the interaction of PMD with nitriles under specific conditions, yielding products with notable insecticidal properties .

Personal Care Products

Cosmetics and Skin Care

Due to its antimicrobial properties, this compound is included in formulations for acne treatment and other skin conditions such as seborrheic dermatitis and tinea infections . Its ability to provide a cooling sensation also makes it popular in after-sun products.

Table 2: Applications in Personal Care

| Product Type | Active Ingredient | Functionality |

|---|---|---|

| Acne Treatment | This compound | Antimicrobial |

| After-Sun Lotion | This compound | Cooling effect |

| Antiseptic Wipes | This compound | Disinfectant |

Environmental Considerations

While the synthesis and application of this compound are promising, there are ongoing discussions about the environmental impact of its production processes. Researchers are exploring greener synthesis methods to minimize waste and reduce the use of harmful catalysts .

Analyse Chemischer Reaktionen

Dehydration Reactions

p-Menthan-8-ol undergoes dehydration under acidic conditions to form monoterpene hydrocarbons. The product distribution depends on the reagent and reaction time:

Acid-Catalyzed Dehydration

-

Aqueous oxalic acid (50% v/v):

-

Anhydrous silicic acid :

-

Glacial acetic acid with H₂SO₄ :

Non-Acidic Dehydration

Product Distribution Table

| Reagent | Main Products (%) | Isomerization Observed? | Yield (%) |

|---|---|---|---|

| 50% aqueous oxalic acid | p-menth-4(8)-ene (30), p-menth-3-ene (31) | Yes | 74 |

| Anhydrous silicic acid | p-menth-3-ene (82) | Yes | >80 |

| Alumina | p-menth-8-ene (90) | No | 85 |

| 50% aqueous acetic acid | p-menth-4(8)-ene (60)* | Minimal | 50 |

*Reaction with cis-p-menthan-8-ol .

Reaction Mechanisms

Dehydration proceeds via carbonium-ion intermediates (E1 mechanism):

-

Protonation of the hydroxyl group in this compound (I) forms a carbocation (II).

-

Deprotonation yields p-menth-8-ene (III) or p-menth-4(8)-ene (IV).

-

Rearrangement of the carbocation to a more stable structure (V) leads to p-menth-3-ene (VI) .

Key Observations

-

Steric effects : trans-p-menthan-8-ol dehydrates slower than the cis isomer due to greater stability of the trans carbocation .

-

Reversibility : Reprotonation of alkenes drives isomerization toward p-menth-3-ene under strong acidic conditions .

Other Reactions

-

Hydrogenation : Used to synthesize this compound from α-terpineol over Pt/Pd catalysts .

-

Oxidation : Limited data, but derivatives may form ketones or epoxides under controlled conditions.

Physicochemical Stability

Eigenschaften

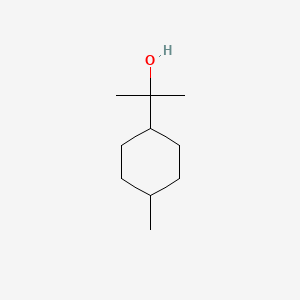

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXCYZDMHPIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041812, DTXSID201312371, DTXSID101314081 | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |

| Record name | Dihydro-α-terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terpineol, dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-8-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-8-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32.00 to 35.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.